molecular formula C17H13Cl2F6N3O B11077681 3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B11077681
M. Wt: 460.2 g/mol
InChI Key: IGZZRLGCFVBDCZ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of 4,6-dimethylpyridin-2-amine through a series of reactions, including nitration, reduction, and amination.

    Introduction of the Hexafluoropropane Group: The hexafluoropropane moiety is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with a hexafluoropropane reagent under controlled conditions.

    Formation of the Benzamide Core: The final step involves the coupling of the substituted pyridine with 3,5-dichlorobenzoyl chloride in the presence of a base, leading to the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide
  • **4,6-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide
  • **2,5-dichloro-N-{2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexafluoropropane group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13Cl2F6N3O

Molecular Weight

460.2 g/mol

IUPAC Name

3,5-dichloro-N-[2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C17H13Cl2F6N3O/c1-8-3-9(2)26-13(4-8)27-15(16(20,21)22,17(23,24)25)28-14(29)10-5-11(18)7-12(19)6-10/h3-7H,1-2H3,(H,26,27)(H,28,29)

InChI Key

IGZZRLGCFVBDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

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